4-(4-methoxyphenyl)-1H-imidazole
Overview
Description
4-(4-methoxyphenyl)-1H-imidazole: is a heterocyclic compound that features an imidazole ring substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been shown to exhibit significant activity against various targets, including tumor necrosis factor-α (tnf-α), cyclooxygenase-2 (cox-2), interleukin-6 (il-6), il-1β, and nuclear factor-κb (nf-κb) . These targets play crucial roles in inflammatory responses and cellular signaling pathways.
Mode of Action
For instance, benzimidazole derivatives have been shown to downregulate the mRNA expression of TNF-α, COX-2, IL-6, IL-1β, and NF-κB .
Biochemical Pathways
For example, benzimidazole derivatives have been found to affect the NF-κB inflammatory pathway . This pathway plays a critical role in immune and inflammatory responses.
Result of Action
For instance, benzimidazole derivatives have been found to exhibit mucoprotective effects, reducing symptoms such as diarrhea, weight loss, and improving survival rate in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products:
Oxidation: 4-(4-hydroxyphenyl)-1H-imidazole.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
5-(4-methoxyphenyl)-1H-indole: Shares a similar structure but with an indole ring instead of an imidazole ring.
4-(4-methoxyphenyl)-1H-pyrazole: Another heterocyclic compound with a pyrazole ring.
Uniqueness: 4-(4-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both an imidazole ring and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQROVAMZYXDXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396484 | |
Record name | 4-(4-methoxyphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35512-31-3 | |
Record name | 4-(4-methoxyphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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